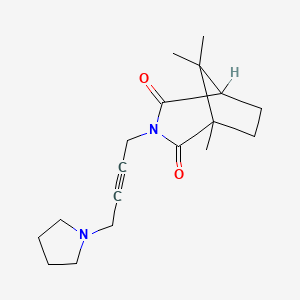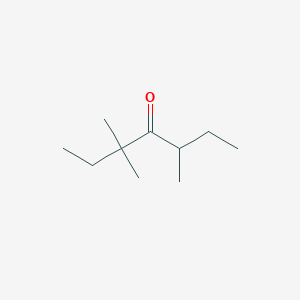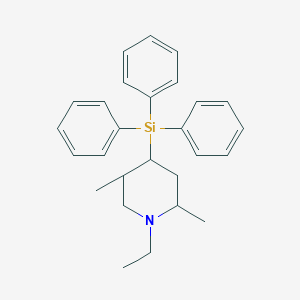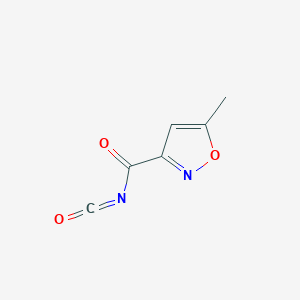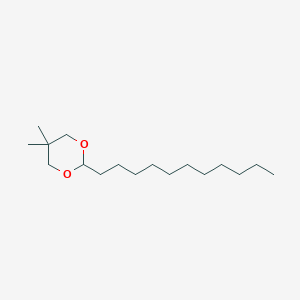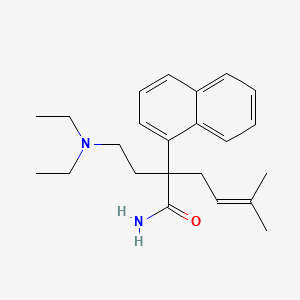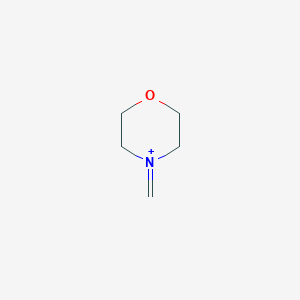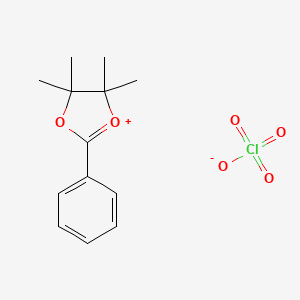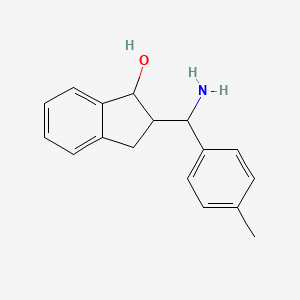
2-(alpha-Amino-p-methylbenzyl)-1-indanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(alpha-Amino-p-methylbenzyl)-1-indanol is an organic compound that features both an indanol and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Amino-p-methylbenzyl)-1-indanol typically involves the following steps:
Starting Materials: The synthesis might start with commercially available indanone and p-methylbenzylamine.
Reaction Conditions: The reaction conditions could include the use of a reducing agent like sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(alpha-Amino-p-methylbenzyl)-1-indanol can undergo various types of chemical reactions:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the amino group under strong reducing conditions.
Substitution: The amino group can participate in substitution reactions, such as forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the fully reduced hydrocarbon.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
2-(alpha-Amino-p-methylbenzyl)-1-indanol may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(alpha-Amino-p-methylbenzyl)-1-indanol would depend on its specific interactions with biological targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(alpha-Amino-p-methylbenzyl)-1-tetralol: Similar structure but with a tetralol ring instead of indanol.
2-(alpha-Amino-p-methylbenzyl)-1-naphthol: Similar structure but with a naphthol ring.
Uniqueness
2-(alpha-Amino-p-methylbenzyl)-1-indanol is unique due to its specific combination of functional groups and ring structure, which may confer unique biological activities or chemical reactivity.
Properties
CAS No. |
36228-77-0 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-[amino-(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H19NO/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17(15)19/h2-9,15-17,19H,10,18H2,1H3 |
InChI Key |
JOCHGAQKGHBVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC3=CC=CC=C3C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


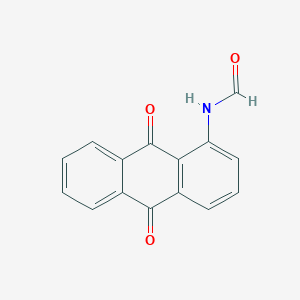


![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
